![molecular formula C16H20N2O2 B7504389 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also known as BMD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. BMD has been found to exhibit various biological and pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, this compound has been shown to inhibit the replication of various viruses by targeting different stages of the viral life cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of cellular signaling pathways, inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Furthermore, this compound has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is its potent antitumor activity and low toxicity towards normal cells, making it an attractive candidate for cancer therapy. In addition, this compound has been found to possess anti-inflammatory and antiviral properties, which could be useful in the treatment of various inflammatory and viral diseases. However, one of the limitations of this compound is its complex synthesis method, which could hinder its large-scale production and clinical translation.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, including the investigation of its potential therapeutic applications in other disease conditions, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and analogs of this compound could enhance its therapeutic potential and facilitate its clinical translation. Finally, the elucidation of the molecular mechanisms underlying the biological and pharmacological properties of this compound could provide valuable insights into the development of novel therapeutics.
Synthesemethoden
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be synthesized through a multistep process involving the condensation of 2,4-pentanedione with benzylamine, followed by cyclization with methylamine. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, this compound has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Furthermore, this compound has been investigated for its antiviral activity against various viruses, including HIV, SARS-CoV, and HCV.
Eigenschaften
IUPAC Name |
3-benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-5-6-10-16(12)14(19)18(15(20)17-16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSXFLMAGWSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-carbamoyl-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7504308.png)
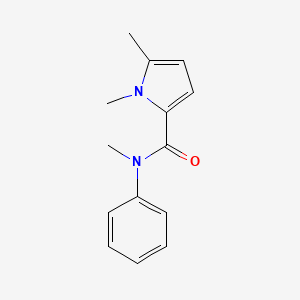
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
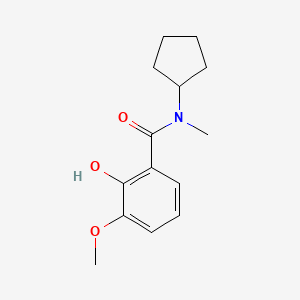
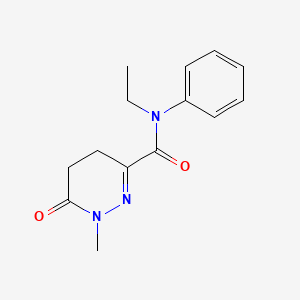
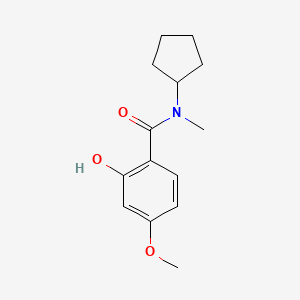
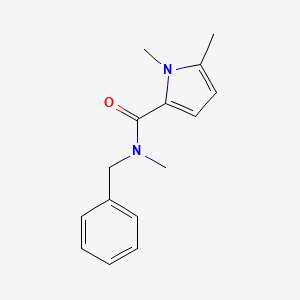
![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)
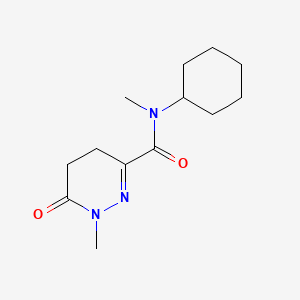
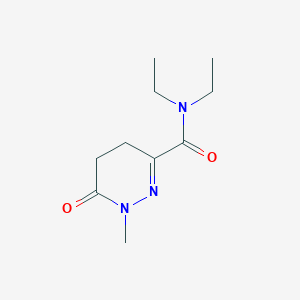
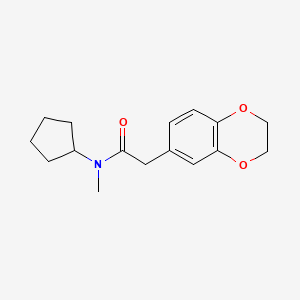
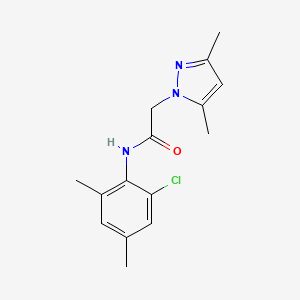
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)
